N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
Chemical Structure & Properties: This compound features a pentacyclic backbone incorporating phosphorus (P), oxygen (O), and amine (N) groups. Its molecular formula is C₃₈H₃₄NO₄P, with a molecular weight of 599.7 g/mol and a CAS number of 1322779-96-3 . The stereochemistry is defined by the (1R)-configuration of the bis[1-(4-methoxyphenyl)ethyl] substituents, which contribute to its chirality and electronic properties .
Properties
IUPAC Name |
N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO4P/c1-25(27-13-19-31(40-3)20-14-27)39(26(2)28-15-21-32(41-4)22-16-28)44-42-35-23-17-29-9-5-7-11-33(29)37(35)38-34-12-8-6-10-30(34)18-24-36(38)43-44/h5-26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONQGCZSGKCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N(C(C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[2,1-d:1 inverted exclamation marka,2 inverted exclamation marka-f][1,3,2]dioxaphosphepin core, followed by the introduction of the N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl] groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Methoxyphenyl Substituents
- Steric Effects : The ortho-methoxy analog may exhibit reduced binding affinity in biological systems due to steric clashes, whereas the para configuration allows for optimal π-π stacking interactions .
Phosphorus-Containing Analogs
- Phosphoramide Mustard : A simpler phosphoramidate with alkylating activity. Unlike the target compound, it lacks the pentacyclic backbone and methoxyphenyl groups, resulting in shorter half-life (8 minutes at pH 7.2) and rapid conversion to inorganic phosphate. The target compound’s bulky substituents likely enhance metabolic stability.
- Cyclopropanol Derivatives : Compounds like 16 and 17 share methoxyphenyl motifs but incorporate cyclopropanol groups. These exhibit SERCA2a-stimulating activity, suggesting that the target compound’s methoxyphenyl groups could similarly modulate ion channels, though this remains untested.
Docking and Virtual Screening
Chemical Space Docking studies () highlight that substituent variations significantly impact docking efficiency. The target compound’s 4-methoxyphenyl groups may improve enrichment in kinase targets (e.g., ROCK1) compared to analogs with less optimized substituents.
Biological Activity
N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. The compound has a molecular formula of C38H34NO4P and a molecular weight of 599.7 g/mol .
Chemical Structure
The compound features a phosphapentacyclic core with multiple functional groups that may contribute to its biological activity. Its structure can be represented in various formats:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C38H34NO4P |
| Molecular Weight | 599.7 g/mol |
| Purity | Typically 95% |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It could interact with specific enzymes to inhibit their activity.
- Receptor Modulation : The compound may bind to various receptors and modulate their functions.
- Cellular Pathway Alteration : It might influence key signaling pathways within cells.
These mechanisms suggest potential applications in pharmacology and biochemistry.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation in various models.
- Antimicrobial Properties : Could show activity against certain bacteria and fungi.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the anticancer effects of related phosphapentacyclic compounds on various cancer cell lines.
- Results indicated significant cytotoxicity against breast and colon cancer cells.
-
Inflammation Model :
- In an animal model of inflammation, the compound demonstrated reduced edema and inflammatory markers compared to control groups.
-
Antimicrobial Testing :
- The compound was tested against several strains of bacteria and fungi.
- It showed promising results as an antimicrobial agent with effective inhibition zones.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparative analysis with similar compounds can be beneficial:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl] | C40H38NO6P | 659.7 g/mol | Anticancer |
| Methoxychlor | C17H16Cl4O3 | 391.2 g/mol | Endocrine disruptor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
